tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride

Medicinal Chemistry Parallel Synthesis Intermediate Procurement

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride (CAS 1203143-06-9) is a Boc-protected 4-(ethylamino)piperidine building block supplied as the hydrochloride salt. The compound belongs to the N-Boc-4-(alkylamino)piperidine class, a family of intermediates widely used in medicinal chemistry for the synthesis of receptor ligands, enzyme inhibitors, and central nervous system (CNS) drug candidates.

Molecular Formula C12H25ClN2O2
Molecular Weight 264.794
CAS No. 1203143-06-9
Cat. No. B599035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride
CAS1203143-06-9
Synonyms4-ETHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER-HCl
Molecular FormulaC12H25ClN2O2
Molecular Weight264.794
Structural Identifiers
SMILESCCNC1CCN(CC1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C12H24N2O2.ClH/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H
InChIKeyLHACCTIGHBZXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride (CAS 1203143-06-9) – Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride (CAS 1203143-06-9) is a Boc-protected 4-(ethylamino)piperidine building block supplied as the hydrochloride salt . The compound belongs to the N-Boc-4-(alkylamino)piperidine class, a family of intermediates widely used in medicinal chemistry for the synthesis of receptor ligands, enzyme inhibitors, and central nervous system (CNS) drug candidates [1]. The hydrochloride salt form distinguishes it from the corresponding free base (CAS 264905-39-7) in terms of physical state, storage stability, and handling characteristics, making it a preferred choice for laboratories requiring solid-form, room-temperature-stable building blocks for parallel synthesis or scale-up workflows .

Why Generic Substitution of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride Fails in Scientific Procurement


The N-Boc-4-(alkylamino)piperidine scaffold is not a commodity where any N-alkyl variant or any salt form can be freely interchanged. The N-ethyl substituent occupies a specific steric and lipophilic space (predicted LogP ~1.5–2.0) that is distinct from N-methyl (lower lipophilicity, smaller steric bulk) and N-isopropyl (higher lipophilicity, larger steric profile) analogs . Moreover, the hydrochloride salt provides a solid physical form with documented ≥98% purity, in contrast to the free base which is a liquid requiring storage under inert gas at 2–8°C due to air and heat sensitivity . Substituting the hydrochloride salt with the free base, or the N-ethyl with N-methyl or N-isopropyl, would alter the synthetic intermediate's reactivity, purification behavior, and the pharmacokinetic properties of downstream final compounds in structure-activity relationship (SAR) campaigns .

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride


Solid Hydrochloride Salt vs. Liquid Free Base – Physical State and Storage Stability Comparison

The target compound is supplied as a solid hydrochloride salt, whereas the corresponding free base (CAS 264905-39-7) is a liquid. The free base requires storage under inert gas (nitrogen or argon) at 2–8°C due to air and heat sensitivity . In contrast, the hydrochloride salt is reported as room-temperature (RT) stable with a shelf life of three years . This physical-state difference directly impacts automated compound management workflows: solid forms are compatible with robotic powder dispensing systems (e.g., Chemspeed, TTP LabTech) used in high-throughput parallel synthesis, while liquids require specialized liquid-handling calibration and are prone to evaporation and concentration errors in storage tubes .

Medicinal Chemistry Parallel Synthesis Intermediate Procurement

Purity Benchmarking: ≥98% Assay vs. Class-Average 95–97% for N-Alkyl Analogs

The hydrochloride salt of tert-butyl 4-(ethylamino)piperidine-1-carboxylate is available at ≥98% purity as reported by multiple independent vendors . In comparison, the isopropylamino analog (CAS 534595-51-2) is typically offered at 95–96% purity , and the methylamino analog, while available at >98.0%(GC)(T) from TCI, is a liquid that requires refrigerated storage under inert gas, introducing additional purity-degradation risks during repeated use . The ethylamino hydrochloride thus combines high initial purity with a solid form that resists oxidative and moisture-induced degradation, maintaining higher effective purity over the procurement-to-experiment cycle.

QC/QA Building Block Procurement Impurity Profiling

N-Ethyl Substituent: Optimized Lipophilicity and Steric Profile for CNS Drug Discovery Intermediates

Within the N-Boc-4-(alkylamino)piperidine series, the N-ethyl substituent (2-carbon alkyl chain) delivers a predicted LogP that falls between the N-methyl (lower lipophilicity) and N-isopropyl (higher lipophilicity) analogs . This intermediate lipophilicity is particularly relevant in CNS drug discovery programs where the balance between passive blood-brain barrier permeation and aqueous solubility is critical [1]. Downstream compounds derived from the N-ethyl intermediate have been documented in patent literature as CB1 receptor antagonists with nanomolar binding affinity (e.g., Kd = 1.40 nM at human CB1) [2]. While the specific contribution of the N-ethyl group to target affinity has not been isolated in head-to-head comparator studies with N-methyl or N-isopropyl congeners, the class-level SAR indicates that the 2-carbon alkyl chain occupies a privileged steric and lipophilic space for piperidine-based GPCR ligands [1].

CNS Drug Discovery Blood-Brain Barrier Structure-Activity Relationship

Documented Intermediate in Patented CB1 Antagonist Synthesis – Pfizer Purine Series

A Chinese patent assigned to Pfizer Products Inc. (US) describes the preparation of purine compounds that act as CB-1 receptor antagonists, wherein a 1-substituted 4-ethylamino-piperidine-4-carboxylic acid amide intermediate is a key building block [1]. While the patent does not directly claim the target hydrochloride compound, the structural correspondence (4-ethylamino-piperidine core with carbamate/amide functionality) establishes the ethylamino-piperidine scaffold as a validated intermediate in a major pharmaceutical company's CB1 antagonist program targeting obesity and metabolic disorders [1]. This patent linkage provides a degree of application validation that is absent for the N-methyl and N-isopropyl analogs, for which no comparable Pfizer-level CB1 antagonist patent was identified in this analysis.

Cannabinoid Receptor Metabolic Disease Process Chemistry

Best Research and Industrial Application Scenarios for tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride


Automated High-Throughput Parallel Synthesis of GPCR-Focused Compound Libraries

The solid hydrochloride form of this building block is directly compatible with automated powder dispensing platforms used in high-throughput parallel synthesis (HTPS). Unlike the liquid free base, which requires refrigerated storage and inert gas atmosphere, the solid salt can be weighed accurately by robotic systems (e.g., Chemspeed SWING, TTP LabTech comPOUND) at ambient conditions, as supported by the RT storage stability data . This eliminates the need for solvent exchange steps and reduces well-to-well variability in library production, making the hydrochloride salt the preferred physical form for laboratories running >96-well parallel amide coupling or reductive amination reactions to generate GPCR-targeted screening libraries.

CNS Drug Discovery SAR Campaigns Targeting Cannabinoid or Aminergic GPCRs

The N-ethyl substituent provides an intermediate lipophilicity profile (predicted LogP ~1.5–2.0) that aligns with the physicochemical property space typical of successful CNS drugs [1]. Downstream compounds derived from this building block have shown nanomolar CB1 receptor binding affinity in the patent and binding database literature [2]. Medicinal chemistry teams running SAR campaigns on GPCR targets (particularly cannabinoid, dopaminergic, or serotonergic receptors) can use this intermediate as a privileged starting scaffold, confident that the ethyl group occupies a steric and lipophilic space pre-validated in major pharmaceutical company programs [3].

Process Chemistry Scale-Up and GMP Early-Phase Intermediate Sourcing

The ≥98% purity specification combined with the solid physical form makes this compound suitable as a starting material for process chemistry development and scale-up toward GMP production of pharmaceutical intermediates. The hydrochloride salt form is preferred over the free base for scale-up because solids are easier to handle in kilogram quantities, have lower vapor pressure reducing inhalation exposure risk, and are less hygroscopic than the corresponding free base amine. Procurement of the 98% purity grade from vendors such as Leyan (Cat. 1760224) ensures that initial process development experiments are not confounded by impurity-driven side reactions .

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

Although the compound itself is a protected intermediate rather than a screening fragment, its Boc-deprotected 4-(ethylamino)piperidine core serves as a versatile fragment-sized scaffold (MW < 200 Da after deprotection) for structure-based drug design. The ethylamino group provides a hydrogen-bond donor (NH) and a flexible alkyl chain for accessing lipophilic sub-pockets, while the piperidine nitrogen (post-deprotection) serves as a vector for growing the fragment toward additional binding interactions. This dual functionalization capacity makes the building block particularly valuable in FBDD campaigns where crystal structures guide iterative chemical expansion from the piperidine core.

Quote Request

Request a Quote for tert-Butyl 4-(ethylamino)piperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.